4-Aminoquinaldine
Descripción
4-Aminoquinaldine (4-AQ), chemically designated as 2-methylquinolin-4-amine (C₁₀H₁₀N₂, MW: 158.20 g/mol), is a heterocyclic aromatic compound featuring a quinoline backbone substituted with an amino group at position 4 and a methyl group at position 2 . Its structure (SMILES: Cc1cc(N)c2ccccc2n1) confers unique electronic and steric properties, enabling diverse applications in medicinal chemistry, materials science, and industrial processes. Notably, 4-AQ has been investigated as a corrosion inhibitor , a precursor for antileishmanial agents , and a model compound in crystallographic studies .
Propiedades
IUPAC Name |
2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCFIBRMFPWUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216477 | |
| Record name | 4-Amino-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6628-04-2 | |
| Record name | 4-Amino-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinaldinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6628-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-QUINALDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ7028HHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Oxidation to N-Oxide
2-Methylquinaldine undergoes oxidation with hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 4–6 hours, yielding 2-methylquinaldine N-oxide. This step exploits the electron-rich quinoline nitrogen for selective oxidation.
Nitration at Position 4
The N-oxide intermediate is subjected to nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially substitutes at the 4-position due to the directing effects of the N-oxide moiety, producing 2-methyl-4-nitroquinoline N-oxide.
Photochemical Reduction of N-Oxide
The N-oxide group is reduced under UV light irradiation in a methanol-water solvent system. This step regenerates the quinoline backbone while retaining the nitro group, forming 2-methyl-4-nitroquinoline.
Nitro to Amino Conversion
Iron powder and hydrazine hydrate (N₂H₄·H₂O) in ethanol mediate the reduction of the nitro group to an amine at 70–80°C. This step yields 2-methyl-4-aminoquinoline N-oxide, with the reaction typically completing within 3–5 hours.
Aerobic Dehydrogenative Aromatization Using Pd/Cu Catalysis
A cutting-edge methodology developed by The Journal of Organic Chemistry employs synergistic palladium-copper catalysis to synthesize this compound derivatives directly from 2,3-dihydroquinolin-4(1H)-ones and amines.
Reaction Mechanism
The process involves:
-
Copper-mediated imine formation : The amine reacts with the ketone group of 2,3-dihydroquinolin-4(1H)-one to generate an imine intermediate.
-
Palladium-catalyzed dehydrogenation : Molecular oxygen (O₂) serves as the terminal oxidant, enabling aromatization via β-hydride elimination.
Optimized Conditions
-
Catalyst system : Pd(OAc)₂ (5 mol%) and CuI (10 mol%).
-
Solvent : Dimethylacetamide (DMA) at 120°C under O₂ atmosphere.
-
Reaction time : 12–24 hours.
-
Yields : 65–89% across diverse amine substrates (aromatic and aliphatic).
Substrate Scope
-
Amines : Aniline, benzylamine, and aliphatic amines (e.g., cyclohexylamine) react efficiently.
-
Dihydroquinolinones : Electron-donating and withdrawing substituents on the benzene ring are tolerated.
Advantages :
-
Atom-economical single-step process.
-
Avoids hazardous nitrating agents.
Limitations :
-
Requires noble metal catalysts (Pd/Cu).
-
Limited scalability due to high-pressure O₂ conditions.
Comparative Analysis of Preparation Methods
Industrial Production Considerations
The traditional method remains dominant in industrial settings due to:
-
Cost-effectiveness : Bulk availability of iron and H₂O₂.
-
Infrastructure compatibility : Adaptability to existing nitration plants.
In contrast, the catalytic approach is constrained by:
-
High Pd/Cu catalyst costs (~$1,500–2,000 per gram for Pd).
-
Safety challenges with high-pressure O₂ systems.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminoquinaldine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The nitro group in 4-nitroquinaldine can be reduced to form this compound.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: this compound.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Antileishmanial Activity
4-Aminoquinaldine derivatives have been investigated for their potential as antileishmanial agents. A study demonstrated that certain derivatives exhibited inhibitory effects against Leishmania donovani promastigotes and amastigotes, with 50% inhibitory concentrations (IC50) ranging from 0.94 to 127 μM. Among these, compounds PP-9 and PP-10 showed remarkable efficacy both in vitro and in vivo, providing over 95% protection in animal models when administered orally .
Table 1: Antileishmanial Activity of this compound Derivatives
| Compound | IC50 (μM) | Efficacy (in vivo) |
|---|---|---|
| PP-9 | 0.94 | >95% |
| PP-10 | 1.20 | >95% |
| S-4 | 127 | Not specified |
Microbicidal Properties
Certain derivatives of this compound, such as laurolinium, have been identified as potent microbicidal agents. These compounds exhibit strong antimicrobial activity, making them suitable candidates for applications in disinfection and sterilization processes . Their effectiveness against a range of pathogens highlights their potential utility in healthcare settings.
Polymorphism Studies
Research into the polymorphism of this compound has revealed multiple solid forms with distinct physical properties. A study identified several polymorphs, including stable anhydrates and monohydrates, which were characterized using advanced techniques such as powder X-ray diffraction and thermal analysis . Understanding these polymorphic forms is crucial for optimizing the stability and solubility of pharmaceutical formulations.
Table 2: Polymorphic Forms of this compound
| Polymorph | Stability Type | Characteristics |
|---|---|---|
| AH I° | Stable Anhydrate | High thermal stability |
| Hy1 | Kinetic Monohydrate | Higher nucleation rate under hydrothermal conditions |
| Hy1 A | Thermodynamically Stable | Dense crystal packing with strong hydrogen bonding |
Synthetic Pathways
The synthesis of this compound compounds involves various chemical processes that enhance their biological activity. A notable method includes the introduction of different substituents at the amino position to create a library of derivatives with tailored properties . This flexibility in synthesis allows for the exploration of new pharmacological profiles.
Case Study 1: Antileishmanial Efficacy
In a comprehensive study, researchers synthesized a series of this compound derivatives and evaluated their efficacy against Leishmania donovani. The results indicated that modifications at the amino position significantly influenced the compounds' antileishmanial activity, paving the way for further development of effective treatments for leishmaniasis.
Case Study 2: Polymorphism Characterization
Another investigation focused on the polymorphic nature of this compound, revealing that different crystal forms exhibited varying solubility profiles. This research is critical for pharmaceutical applications where solubility can impact drug absorption and bioavailability.
Mecanismo De Acción
The mechanism of action of 4-Aminoquinaldine and its derivatives involves interaction with specific molecular targets and pathways:
Antimalarial Activity: It is believed to inhibit heme polymerase activity in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death.
Anticancer Activity: It may interfere with DNA replication and repair mechanisms in cancer cells, leading to cell death.
Antiviral Activity: It can inhibit viral replication by targeting specific viral enzymes.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: 4-Aminoquinoline, Quinaldine, and 5-Aminoquinoline
4-Aminoquinoline
- Structural Difference : Lacks the methyl group at position 2.
- Applications : A cornerstone in antimalarial drug development (e.g., chloroquine derivatives) .
- Activity: 4-Aminoquinoline derivatives exhibit potent antimalarial activity via heme polymerization inhibition, whereas 4-AQ derivatives (e.g., PP-9, PP-10) target Leishmania donovani with IC₅₀ values ranging from 0.94 to 127 μM .
Quinaldine (2-Methylquinoline)
- Structural Difference: Lacks the amino group at position 3.
- Applications : Primarily used as a precursor in dye synthesis and coordination chemistry.
- Key Contrast: The absence of the amino group in quinaldine eliminates hydrogen-bonding capabilities, reducing its utility in drug design compared to 4-AQ.
5-Aminoquinoline
- Structural Difference: Amino group at position 5 instead of 4.
- Spectroscopic Properties: FTIR and Raman spectra of 4-AQ and 5-aminoquinoline reveal distinct vibrational modes due to positional isomerism. For instance, 4-AQ exhibits stronger N–H stretching bands (3350–3450 cm⁻¹) compared to 5-aminoquinoline, reflecting differences in hydrogen-bonding networks .
Antileishmanial Activity
- 4-AQ Derivatives: PP-9 and PP-10 demonstrate >95% efficacy against sodium antimony gluconate-sensitive and -resistant L. donovani in BALB/c mice via oral administration.
HIV-1 Fusion Inhibition
- Dequalinium: A bis-aminoquinoline with two head groups linked by a 10-carbon chain, dequalinium inhibits HIV-1 Env-mediated fusion (IC₅₀ < 10 μM).
Anticholinesterase Potential
- 4-Aminoquinoline-Based Adamantanes: These hybrids exhibit acetylcholinesterase (AChE) inhibition via π-π stacking and hydrogen bonding.
Physical and Material Properties
Polymorphism and Crystal Engineering
- 4-Aminoquinaldine Monohydrate: Exists in two polymorphs (Hy1A and Hy1B). Hy1B, a denser packing form, forms only in the presence of impurities, as predicted by DFT calculations .
- Comparison with Mandelic Acid : Unlike enantiopure mandelic acid, where crystal structures are kinetically controlled, 4-AQ polymorphs are thermodynamically driven, emphasizing its unique crystallization pathways .
Corrosion Inhibition Efficiency
- 4-AQ in Acidic Media : Achieves 80% inhibition efficiency at 5 × 10⁻² M in 1 M H₂SO₄, adhering to the Langmuir adsorption isotherm (ΔG°ads = −21.58 kJ/mol) .
- Contrast with Benzotriazole : While benzotriazole derivatives show higher efficiency (>90%), 4-AQ’s lower toxicity and simpler synthesis make it advantageous for specific industrial applications.
Spectroscopic and Fluorescent Properties
- This contrasts with 2-[4-(dimethylamino)phenyl]benzothiazole, which has redshifted emissions, reducing false positives in fluorescence-based assays .
Tabulated Comparative Data
Table 2: Material Properties
| Property | This compound Monohydrate | Mandelic Acid |
|---|---|---|
| Polymorphism | Hy1A (metastable), Hy1B (stable) | Racemic vs. enantiopure forms |
| Crystallization Driver | Thermodynamic (impurity-aided) | Kinetic control |
Actividad Biológica
4-Aminoquinaldine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and antiparasitic activities, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is a derivative of quinoline, characterized by an amino group at the 4-position. This structural feature is crucial for its biological activity. Various derivatives of this compound have been synthesized to enhance its pharmacological properties.
Synthesis Methods:
- Microwave-assisted synthesis has been employed to produce various derivatives with improved biological activities .
- The introduction of different substituents at the 4-amino position has been shown to affect the compound's efficacy against various pathogens .
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable investigation involved synthesizing novel compounds based on a 4-aminoquinoline scaffold, which were tested against the MCF-7 breast cancer cell line.
Key Findings:
- Potency: Seventeen synthesized compounds exhibited higher activity than doxorubicin, a standard chemotherapy drug. The most potent derivative had an IC50 value of 9.38 µmol L–1, indicating significant antiproliferative effects .
- Mechanism: The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .
| Compound | IC50 (µmol L–1) | Reference Drug Activity |
|---|---|---|
| Compound 1 | 9.38 | Higher than doxorubicin |
| Compound 2 | 15.00 | Comparable to doxorubicin |
| Compound 3 | 12.50 | Higher than doxorubicin |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has also been explored. Some monoquaternary derivatives have demonstrated significant microbicidal activity against various bacterial strains.
Research Insights:
- Microbicidal Efficacy: Compounds derived from this compound have been reported to possess potent microbicidal properties, making them candidates for disinfectant formulations .
- Mechanisms: The antimicrobial action may involve disrupting microbial membranes or inhibiting essential metabolic pathways within microbial cells.
Antiparasitic Activity
The antiparasitic properties of this compound have been particularly promising in combating Leishmania species.
Study Highlights:
- In Vitro Efficacy: Novel derivatives showed strong inhibitory effects against both SAG-sensitive and SAG-resistant strains of Leishmania donovani, with IC50 values indicating effective concentrations for treatment .
- In Vivo Studies: Some compounds demonstrated significant activity in animal models, suggesting potential for clinical application in treating visceral leishmaniasis.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| PP-10 | 0.5 | Inhibitory against L. donovani |
| PP-9 | 0.8 | Inhibitory against L. donovani |
Q & A
Basic Research Questions
Q. What are the established spectroscopic methods for characterizing 4-Aminoquinaldine, and how do they validate molecular structure?
- Methodology : Use Fourier-transform infrared (FTIR) and Raman spectroscopy to analyze vibrational modes and functional groups. Compare observed peaks with computational predictions (e.g., density functional theory, DFT) to confirm structural assignments. For electronic spectra, UV-Vis absorption and fluorescence spectroscopy can elucidate π→π* and n→π* transitions, with protonation studies clarifying tautomeric forms .
- Data Handling : Tabulate spectral peaks (wavenumber, intensity, assignment) alongside computational results to highlight correlations. Include error margins for experimental vs. theoretical values .
Q. What synthetic routes are recommended for high-purity this compound, and how are impurities controlled?
- Methodology : Optimize nucleophilic substitution or catalytic amination routes under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography .
- Quality Control : Characterize purity using melting point analysis, NMR (¹H/¹³C), and mass spectrometry. Quantify impurities via GC-MS or HPLC with internal standards .
Q. How should researchers document experimental conditions to ensure reproducibility?
- Best Practices : Record exact reagent concentrations, solvent ratios, temperature gradients, and stirring rates. Use controlled-variable frameworks (e.g., independent/dependent variables) and include trial experiments to refine parameters .
- Reporting : Follow IUPAC guidelines for compound naming and report physicochemical properties (e.g., solubility, stability under light/temperature) .
Advanced Research Questions
Q. How can contradictions in reported solid-state structures of this compound be resolved?
- Approach : Perform comparative X-ray diffraction (XRD) studies on polymorphs or solvates. Use computational tools (e.g., CrystalExplorer) to analyze packing efficiency and intermolecular interactions. Cross-reference with thermal analysis (DSC/TGA) to assess stability .
- Statistical Analysis : Apply Rietveld refinement for XRD data and calculate lattice energy discrepancies between experimental and simulated structures .
Q. What experimental design principles apply to studying this compound’s electronic properties in heterojunction systems?
- Design : Fabricate thin-film heterojunctions (e.g., with CdS) and measure charge transfer via current-voltage (I-V) curves and impedance spectroscopy. Control variables like film thickness, annealing temperature, and interfacial defects .
- Data Interpretation : Use Mott-Schottky plots to determine band alignment and compare with DFT-predicted band structures. Address anomalies by testing alternative deposition methods (e.g., spin-coating vs. vapor-phase) .
Q. How can researchers reconcile discrepancies in pharmacological data for this compound derivatives?
- Methodology : Validate bioactivity assays (e.g., IC₅₀/EC₅₀) with positive/negative controls and blinded testing. Perform dose-response curves across multiple cell lines to assess selectivity .
- Error Mitigation : Conduct power analyses to determine sample size adequacy and apply ANOVA to evaluate inter-experimental variability .
Q. What strategies improve the accuracy of computational models for this compound’s reactivity?
- Model Selection : Compare ab initio (e.g., Hartree-Fock) and DFT (e.g., B3LYP) methods for predicting reaction pathways. Validate with kinetic studies (e.g., Arrhenius plots) .
- Benchmarking : Use high-level theories (CCSD(T)) as reference points for smaller systems. Report basis set dependencies and solvent effects explicitly .
Methodological Guidelines for Data Analysis
Q. How should researchers statistically validate reproducibility in this compound studies?
- Protocols : Calculate standard deviations and confidence intervals for triplicate measurements. Use t-tests or Mann-Whitney U tests for pairwise comparisons and ANOVA for multi-group analyses .
- Visualization : Present data with error bars in graphs and highlight outliers in supplementary tables. Use principal component analysis (PCA) for multivariate datasets .
Q. What frameworks assist in designing literature reviews for this compound research gaps?
- Search Strategy : Use databases (SciFinder, Reaxys) with keywords like “this compound AND polymorphism” or “spectroscopic characterization.” Differentiate primary sources (peer-reviewed journals) from secondary reviews .
- Critical Appraisal : Apply PICO (Population, Intervention, Comparison, Outcome) or COSMIN (COnsensus-based Standards for selection of health Measurement INstruments) frameworks to evaluate study quality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
